

# Preclinical Evidence for RGX-104 in Solid Tumors: A Technical Guide

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## Compound of Interest

Compound Name: RGX-104

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## Executive Summary

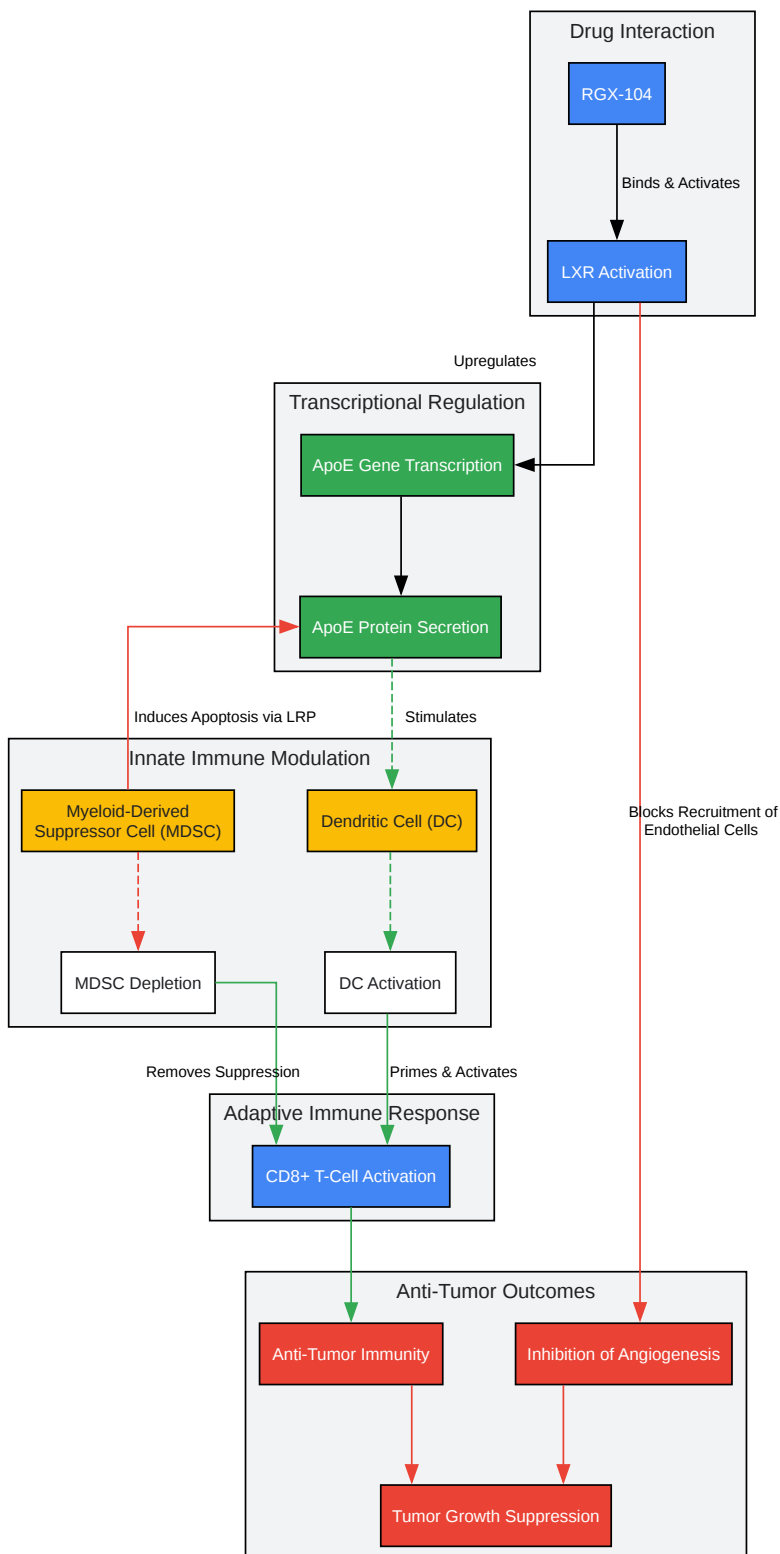
**RGX-104** (abequolixron) is a first-in-class, orally administered small molecule agonist of the Liver X Receptor (LXR).[1][2][3] Preclinical evidence has robustly demonstrated its potential as an immunotherapeutic agent against a variety of solid tumors. The core mechanism of **RGX-104** involves the activation of the LXR-Apolipoprotein E (ApoE) pathway, which plays a critical role in modulating the innate immune system to overcome tumor-induced immunosuppression.[1][2] By inducing ApoE expression, **RGX-104** selectively depletes myeloid-derived suppressor cells (MDSCs) and activates dendritic cells (DCs), leading to a potent downstream activation of cytotoxic T-lymphocytes (CTLs).[4][5][6] Furthermore, **RGX-104** exhibits anti-angiogenic properties, restricting the tumor's ability to form new blood vessels.[4][7] In numerous syngeneic and xenograft models, including melanoma, lung, ovarian, and glioblastoma, **RGX-104** has shown significant anti-tumor activity, both as a monotherapy and in synergistic combination with checkpoint inhibitors and chemotherapy.[3][6][8] This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the underlying signaling pathways that support the clinical development of **RGX-104**.

## Mechanism of Action: The LXR/ApoE Pathway

**RGX-104** functions by binding to and activating LXR, a nuclear hormone receptor. This activation directly upregulates the transcription of the APOE gene.[3][4][5] The resulting increase in ApoE protein expression is the primary driver of the anti-tumor immune response.[1] ApoE mediates its effects by binding to lipoprotein receptor-related proteins (LRPs) on the

surface of MDSCs, inducing their apoptosis.<sup>[1]</sup> The depletion of these highly immunosuppressive cells within the tumor microenvironment relieves a major brake on the immune system. This, coupled with the stimulation of DCs, promotes the activation and proliferation of tumor-antigen-specific CD8<sup>+</sup> T cells, leading to effective tumor cell killing.<sup>[1][2]</sup> Additionally, LXR activation has been shown to inhibit tumor angiogenesis.<sup>[5][7]</sup>

RGX-104 Signaling Pathway and Anti-Tumor Effects



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Caption: **RGX-104** activates LXR, leading to ApoE expression, MDSC depletion, and T-cell activation.

## Preclinical Efficacy Data

**RGX-104** has demonstrated broad anti-tumor activity in a range of preclinical solid tumor models, both as a monotherapy and in combination with other anti-cancer agents.[3]

### Monotherapy Activity

Oral administration of **RGX-104** significantly suppressed the growth of multiple cancer types in mouse models.[8] This effect was observed in both early-stage and established, larger tumors. [8] In some cases, treatment led to partial or complete tumor regressions.[8]

| Table 1: Preclinical Efficacy of **RGX-104** Monotherapy in Solid Tumor Models | | :--- | :--- | :--- | :--- | | Tumor Model | Mouse Strain | **RGX-104** Dose & Administration | Key Outcome | | Ovarian Cancer (SKOV3) | RAG | 100 mg/kg/day (in chow) | Suppressed growth of established (40-50 mm<sup>3</sup>) tumors.[8] | | Glioblastoma (U118) | NOD SCID | 100 mg/kg/day (in chow) | Suppressed growth of established (40-50 mm<sup>3</sup>) tumors.[8] | | Melanoma (B16F10) | C57BL/6 | Not specified | Elicited significant anti-tumor activity.[6][9] | | Lung Cancer (Lewis Lung Carcinoma) | C57BL/6 | Not specified | Elicited significant anti-tumor activity.[6][9] | | Colon Cancer (CT26) | Not specified | Not specified | Elicited significant anti-tumor activity.[6][9] |

### Combination Therapy

The immune-stimulatory mechanism of **RGX-104** provides a strong rationale for combination with other immunotherapies and standard-of-care chemotherapies. Preclinical studies have shown that **RGX-104** can overcome resistance to checkpoint inhibitors and enhance the efficacy of chemotherapy.[5][7]

| Table 2: Preclinical Efficacy of **RGX-104** Combination Therapy | | :--- | :--- | :--- | :--- | | Combination Agent | Tumor Model | Key Rationale & Outcome | Citation(s) | | Anti-PD-1 | PD-1 Resistant Models | **RGX-104** depletes MDSCs, a key resistance mechanism to checkpoint inhibitors. The combination yielded synergistic anti-tumor activity and significantly augmented tumor-infiltrating cytotoxic T-cells compared to anti-PD-1 alone. |[6][8][9] | | Adoptive T-Cell Therapy | Not specified | Triple combination of **RGX-104**, anti-PD-1, and adoptive T-cell therapy resulted in substantial anti-tumor activity. |[2][8] | | Docetaxel | Docetaxel-Resistant Models |

MDSCs are associated with docetaxel resistance. **RGX-104** plus docetaxel was highly efficacious in preclinical models demonstrating MDSC-associated resistance. [\[\[7\]](#) |

## Preclinical Pharmacodynamic Effects

The anti-tumor activity of **RGX-104** is directly linked to its on-target pharmacodynamic effects on the tumor microenvironment and systemic immune cell populations.

| Table 3: Key Preclinical Pharmacodynamic Effects of LXR Agonism | | :--- | :--- | :--- | :--- | | Model System | Immune Cell Population | Observed Effect | Citation(s) | | B16F10 Tumors | Granulocytic MDSCs (CD11b+ Gr-1high) | Significant reduction in tumor-infiltrating G-MDSCs. | [\[8\]](#) | | B16F10 Tumors | Tumor-Associated Macrophages (TAMs) | Reduction in CSF-1R+ TAMs. | [\[8\]](#) | | B16F10 Tumors | Regulatory T-Cells (Tregs) | Reduction in Foxp3+ Tregs. | [\[8\]](#) | | Adoptive Transfer Model | Transferred MDSCs | Increased apoptosis of MDSCs after 36 hours of LXR agonist treatment. | [\[8\]](#) | | Lung Cancer Model | Cytotoxic T-Cells | Combined **RGX-104**/anti-PD-1 therapy significantly augmented tumor-infiltrating cytotoxic T-cells relative to anti-PD-1 alone. | [\[8\]](#) |

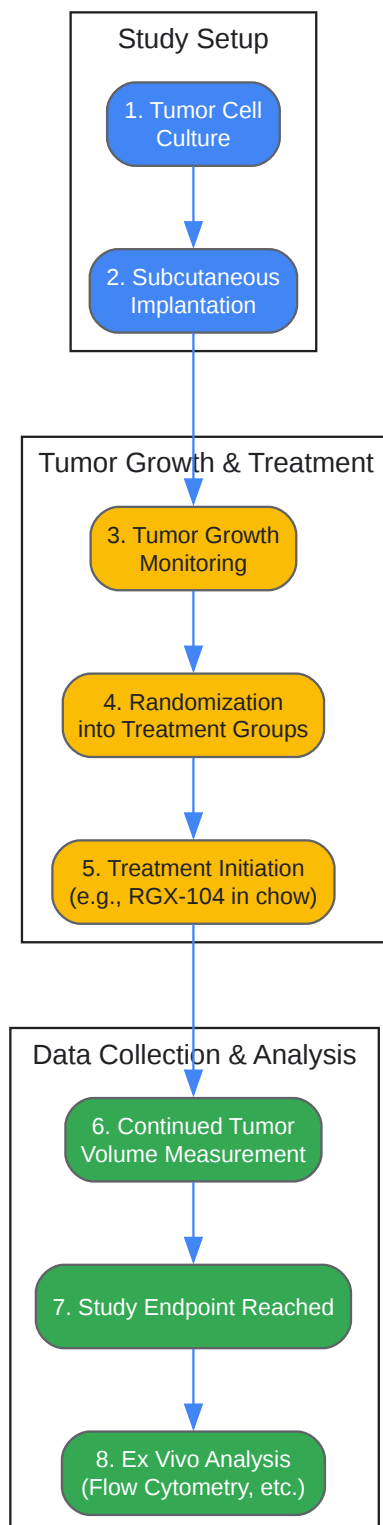
## Key Experimental Methodologies

The preclinical evaluation of **RGX-104** utilized standard and well-validated in vivo and ex vivo techniques to establish efficacy and mechanism of action.

## In Vivo Tumor Models

Syngeneic and xenograft mouse models were the primary systems for evaluating the anti-tumor activity of **RGX-104**.

## General Workflow for In Vivo Efficacy Studies



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Caption: Standard workflow for assessing **RGX-104** efficacy in preclinical mouse tumor models.

#### Protocol Details:

- **Cell Lines:** A variety of murine and human cancer cell lines were used, including B16F10 (melanoma), Lewis Lung Carcinoma (LLC), CT26 (colon), SKOV3 (ovarian), and U118/GL261 (glioblastoma).[\[6\]](#)[\[8\]](#)
- **Animal Strains:** Immunocompetent mice (e.g., C57BL/6) were used for syngeneic models, while immunodeficient strains (e.g., NOD-SCID, Rag-/-) were used for xenograft models with human cell lines.[\[8\]](#)
- **Tumor Implantation:** Typically,  $1 \times 10^5$  to  $1 \times 10^6$  tumor cells were injected subcutaneously into the flank of the mice.[\[8\]](#)
- **Treatment Administration:** **RGX-104** was administered orally, often formulated in mouse chow at a dose of 100 mg/kg/day.[\[8\]](#) Treatment was initiated once tumors reached a palpable volume, such as 5-10 mm<sup>3</sup> or 40-50 mm<sup>3</sup>.[\[8\]](#)
- **Efficacy Readouts:** Tumor volume was measured regularly (e.g., twice weekly) using calipers. Overall survival was also monitored as a key endpoint.[\[8\]](#)

## Flow Cytometry Analysis

Flow cytometry was essential for elucidating the immunological mechanism of action of **RGX-104**.

#### Protocol Outline:

- **Sample Collection:** Peripheral blood and tumors were collected from treated and control animals at specified time points.[\[1\]](#)[\[8\]](#)
- **Tissue Processing:** Tumors were dissociated into single-cell suspensions to analyze tumor-infiltrating lymphocytes (TILs).[\[8\]](#)
- **Staining:** Cells were stained with fluorescently-labeled antibodies against various cell surface and intracellular markers to identify specific immune cell populations.
- **Key Markers Used:**

- General Immune Cells: CD45[8]
- Myeloid Cells: CD11b, Gr-1 (to identify MDSCs), CSF-1R (for macrophages)[8]
- Lymphocytes: CD4, CD8, Foxp3 (for regulatory T-cells), PD-1[1][8]
- Analysis: Stained cells were analyzed on a flow cytometer to quantify the percentage and absolute number of different immune cell subsets.[8]

## Conclusion

The comprehensive preclinical data for **RGX-104** provides a strong foundation for its clinical investigation in patients with solid tumors. The novel mechanism of action, centered on activating the LXR/ApoE pathway to reverse innate immune suppression, distinguishes it from other immunotherapies. In vivo studies have consistently demonstrated that **RGX-104** effectively depletes immunosuppressive MDSCs, activates a cytotoxic T-cell response, and suppresses tumor growth.[6][8] Furthermore, its ability to synergize with checkpoint inhibitors and chemotherapy highlights its potential to overcome treatment resistance and improve outcomes for patients with advanced malignancies.[4][7]

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